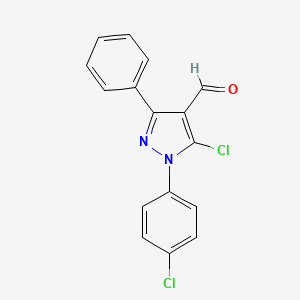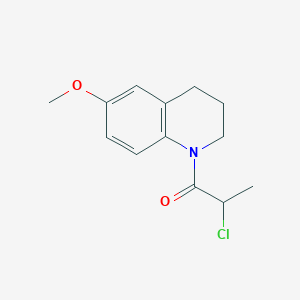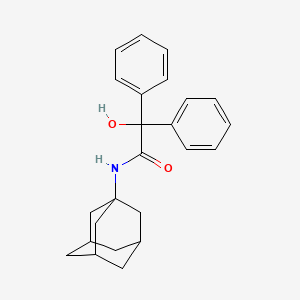![molecular formula C13H18N2O5S B7541032 4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid](/img/structure/B7541032.png)
4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid, also known as CBMAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBMAB is a derivative of sulfonamide and has been synthesized through various methods.
Scientific Research Applications
4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, this compound has been studied for its potential use as a herbicide. In material science, this compound has been studied for its potential use in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, which are important for tissue remodeling.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the activity of certain enzymes, including COX-2 and MMPs. Inhibition of these enzymes can lead to a reduction in inflammation and tissue remodeling. This compound has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been extensively studied, which means that there is a significant amount of literature available on its properties and potential applications. However, this compound also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. This means that further research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on 4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid. One area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the development of this compound-based herbicides for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in material science.
Synthesis Methods
4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid can be synthesized through various methods, including the reaction of 4-methylbenzenesulfonyl chloride with N-methyl-N-[(tert-butoxycarbonyl)amino]butyramide in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with N-tert-butoxycarbonyl-L-aspartic acid β-methyl ester in the presence of a base.
properties
IUPAC Name |
4-[(3-carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-9-5-6-10(8-11(9)13(14)18)21(19,20)15(2)7-3-4-12(16)17/h5-6,8H,3-4,7H2,1-2H3,(H2,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIASUBQOHXQBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)CCCC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[2-(3-Fluorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540965.png)
![2-[2-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7540966.png)

![1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7540980.png)
![Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate](/img/structure/B7540986.png)
![N-(1,1-dioxothiolan-3-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-ethylacetamide](/img/structure/B7540994.png)
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)

![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541030.png)

